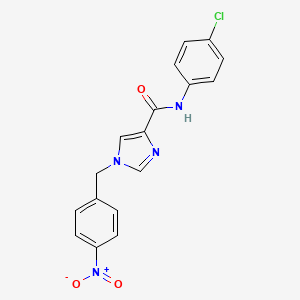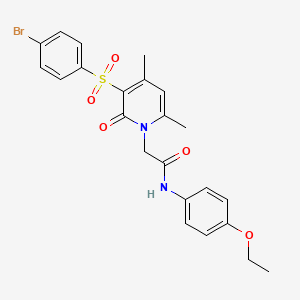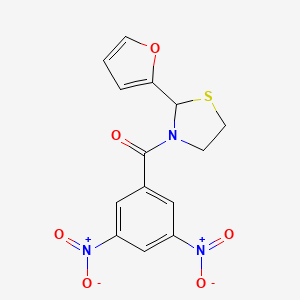![molecular formula C19H16BrClN4OS B2969004 2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine CAS No. 1116047-72-3](/img/structure/B2969004.png)
2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial and Tuberculostatic Applications
Compounds featuring pyrazine derivatives have been investigated for their antibacterial and tuberculostatic activities. For instance, pyrazolo-pyrazine and -pyridine derivatives were synthesized and tested for their in vitro tuberculostatic activity, showing minimal inhibitory concentrations (MIC) values within 22-100 µg/cm³. These compounds exhibited elevated activity towards anaerobic bacteria and low activity towards aerobic bacteria (Foks et al., 2005).
Synthesis and Chemical Reactivity
Research on pyrazine derivatives also extends to their synthesis and chemical reactivity. Studies have shown various methods for synthesizing pyrazine and fused pyrazine derivatives, contributing to the development of new chemical entities with potential applications in drug development and material science (Al-Issa, 2012). Another example includes the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives, indicating the versatility of pyrazine derivatives in organic synthesis (Voievudskyi et al., 2016).
Antimicrobial and Antioxidative Properties
The antimicrobial and antioxidative properties of pyrazine derivatives have been explored, with studies demonstrating the potential of these compounds in addressing microbial infections and oxidative stress. For example, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and shown to possess antimicrobial activities (Al‐Azmi & Mahmoud, 2020).
Supramolecular Chemistry
The study of pyrazine derivatives extends into supramolecular chemistry, where the interaction between pyrazine carboxylic acids and other molecules has been examined for its implications in crystal engineering (Vishweshwar et al., 2002).
Mechanism of Action
Target of Action
Compounds like these often target enzymes or receptors in the body. For example, Imatinib, a compound with a similar structure, specifically inhibits the activity of tyrosine kinases .
Mode of Action
These compounds typically interact with their targets through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases like Imatinib, it could affect a variety of signaling pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, inhibition of tyrosine kinases can lead to decreased cell proliferation, which is beneficial in the treatment of diseases like leukemia .
properties
IUPAC Name |
N-(2-bromophenyl)-2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4OS/c20-15-3-1-2-4-16(15)25-18(26)11-27-19-9-17(23-12-24-19)22-10-13-5-7-14(21)8-6-13/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFZIJLZWFNDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)


![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)

![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)
![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)



![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)


